molecular formula C21H18N6O2 B11003827 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B11003827
M. Wt: 386.4 g/mol
InChI Key: PVIYZDBUSHUHRX-UHFFFAOYSA-N
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Description

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core, a phenyl group, and a triazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the phenyl group and the triazole moiety. Common reagents used in these reactions include hydrazine derivatives, phenylhydrazine, and triazole precursors. The reaction conditions often involve refluxing in solvents such as ethanol or acetonitrile, with catalysts like acetic acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazole moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The pyridazinone core can interact with enzymes or receptors, modulating their activity. The triazole moiety may enhance binding affinity or specificity, while the phenyl group can contribute to the compound’s overall stability and solubility. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-oxo-3-methylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
  • 2-(6-oxo-3-ethylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide stands out due to its phenyl group, which can enhance its binding properties and stability

Properties

Molecular Formula

C21H18N6O2

Molecular Weight

386.4 g/mol

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C21H18N6O2/c28-20(24-18-8-6-16(7-9-18)12-26-15-22-14-23-26)13-27-21(29)11-10-19(25-27)17-4-2-1-3-5-17/h1-11,14-15H,12-13H2,(H,24,28)

InChI Key

PVIYZDBUSHUHRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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